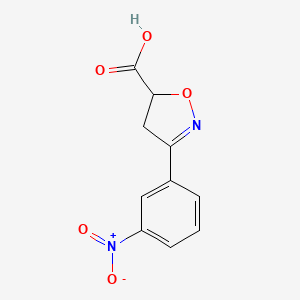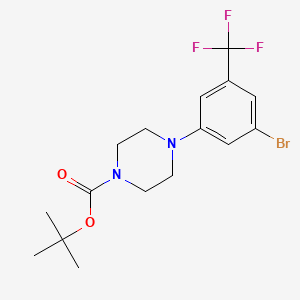![molecular formula C26H30Br2N2S3 B3137956 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 444579-39-9](/img/structure/B3137956.png)
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
Descripción general
Descripción
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound with a molecular formula of C26H30Br2N2S3 and a molecular weight of 626.53 g/mol. This compound belongs to the class of benzo[c][1,2,5]thiadiazoles, which are known for their electron-accepting properties and are often used in advanced materials and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, where 5-bromo-4-hexylthiophene-2-carboxaldehyde is reacted with 2,1,3-benzothiadiazole in the presence of a palladium catalyst and a suitable ligand. The reaction conditions include heating under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and efficiency. The use of automated systems for the addition of reagents and precise temperature control is crucial for maintaining the reaction conditions required for optimal yield.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding reduced form of the compound.
Substitution: The major product is the substituted derivative where the bromine atom is replaced by another functional group.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an electron acceptor in organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its ability to accept electrons makes it a valuable component in the development of high-efficiency electronic materials.
Biology: In biological research, this compound can be used as a fluorescent probe for imaging and tracking cellular processes. Its unique photophysical properties make it suitable for studying biological systems at the molecular level.
Medicine: . Its ability to interact with biological molecules can be harnessed for targeted drug delivery and treatment of various diseases.
Industry: In industry, this compound is used in the production of advanced materials, such as conductive polymers and coatings. Its unique properties make it suitable for applications in electronics, energy storage, and other high-tech industries.
Mecanismo De Acción
The mechanism by which 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole exerts its effects involves its interaction with molecular targets and pathways. As an electron acceptor, it facilitates electron transfer processes in organic electronic devices, enhancing their performance. The compound's ability to accept electrons is due to its conjugated π-electron system, which allows for efficient charge transfer.
Comparación Con Compuestos Similares
Benzo[c][1,2,5]thiadiazole: A simpler analog without the bromo and hexyl groups.
4,7-Bis(5-bromo-4-alkylthiophen-2-yl)benzo[c][1,2,5]thiadiazole: Variants with different alkyl groups instead of hexyl.
Polythiophenes: Polymers with similar thiophene units.
Uniqueness: 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to its specific bromo and hexyl substituents, which enhance its electron-accepting properties and solubility in organic solvents. This makes it particularly suitable for use in organic electronic devices and other advanced materials.
Propiedades
IUPAC Name |
4,7-bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Br2N2S3/c1-3-5-7-9-11-17-15-21(31-25(17)27)19-13-14-20(24-23(19)29-33-30-24)22-16-18(26(28)32-22)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMDYXXOEXNCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Br2N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid](/img/structure/B3137892.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B3137899.png)



amine](/img/structure/B3137948.png)
amine](/img/structure/B3137953.png)





